N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide
Description
This compound is a hybrid heterocyclic molecule integrating a 1,2,4-triazole core functionalized with a 4-bromophenyl group at position 4 and a carbamoylmethylsulfanyl-thiadiazole moiety at position 3. The triazole ring is further substituted with a 3,5-dimethoxybenzamide group via a methyl linker. Its structural complexity combines pharmacophores known for antimicrobial and anticancer activities, such as the bromophenyl group (enhancing lipophilicity and target binding) , the 1,3,4-thiadiazole ring (imparting metabolic stability and hydrogen-bonding capacity) , and the dimethoxybenzamide unit (improving solubility and bioavailability) .
The synthesis likely involves sequential nucleophilic substitutions and cyclization reactions, analogous to methods reported for related triazole-thiadiazole hybrids .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN7O4S2/c1-13-27-29-22(37-13)26-20(32)12-36-23-30-28-19(31(23)16-6-4-15(24)5-7-16)11-25-21(33)14-8-17(34-2)10-18(9-14)35-3/h4-10H,11-12H2,1-3H3,(H,25,33)(H,26,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJFHOZWBNSKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the triazole ring.
Attachment of the thiadiazole moiety: This is done through the reaction of the triazole derivative with a thiadiazole precursor.
Final coupling with 3,5-dimethoxybenzamide: The final step involves the coupling of the intermediate with 3,5-dimethoxybenzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Structure-Activity Relationships (SAR)
Bromophenyl Group : Essential for hydrophobic interactions with bacterial enzymes (e.g., FtsZ) and cancer cell targets . Replacement with chlorophenyl reduces activity by 2–4 fold .
Triazole Core : The 1,2,4-triazole’s hydrogen-bonding capacity correlates with antimicrobial potency. Thione derivatives show higher activity than thioethers due to enhanced electrophilicity .
Thiadiazole-Carbamoyl Linker : The 1,3,4-thiadiazole unit in the target compound may improve metabolic resistance compared to oxazole analogs, which are prone to oxidation .
Biological Activity
N-{[4-(4-bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide is a complex compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological effects documented in scientific literature.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The key structural components include:
- Thiadiazole Ring : Known for its diverse biological activities, the thiadiazole moiety contributes to the compound's pharmacological properties.
- Triazole Unit : This part enhances the compound's interaction with biological targets.
- Dimethoxybenzamide Group : This group is often associated with improved solubility and bioavailability.
Table 1: Structural Components
| Component | Description |
|---|---|
| Thiadiazole | Contributes to antimicrobial and anticancer activity |
| Triazole | Enhances binding affinity to biological targets |
| Dimethoxybenzamide | Improves solubility and bioavailability |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
- Case Study : A study evaluated a series of thiadiazole derivatives against Xanthomonas oryzae and found that certain compounds exhibited inhibition rates exceeding 50% at concentrations around 100 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
- In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 3.3 μM to 52.63 μM .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The presence of the triazole ring can inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptosis in malignant cells by activating intrinsic pathways.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that can protect normal cells from oxidative stress.
Table 2: Summary of Biological Activities
Research Findings and Future Directions
Recent studies have focused on optimizing the synthesis of this compound to enhance its bioactivity and reduce toxicity. Computational modeling has also been employed to predict interactions with biological targets.
Future Research Directions
- Structure-Activity Relationship (SAR) : Further exploration into how modifications to the structure affect biological activity.
- In vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.
- Combination Therapies : Investigating the potential for this compound to be used in conjunction with other therapeutic agents.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
